4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGPTTXPPHTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1187830-85-8 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30677340 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-44-1, 1187830-85-8 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocyclic Core
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an attractive core for the design of small molecule therapeutics targeting a range of biological entities. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning pharmacological applications of the hydrochloride salt of this pyrazolopyridine core, with a focus on its utility in drug discovery. While much of the existing literature focuses on its derivatives, this document will also extrapolate and infer the properties and potential of the parent compound.
Physicochemical Properties
The fundamental properties of the parent compound, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, are summarized below. The hydrochloride salt is expected to exhibit increased aqueous solubility and crystallinity, which are advantageous properties for pharmaceutical development.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-pyrazolo[4,5-c]pyridine | |
| CAS Number | 410544-19-3 |
Note: The properties of the hydrochloride salt will differ, particularly in terms of molecular weight and solubility.
Synthesis and Chemical Elucidation
While a definitive, detailed, and publicly available protocol for the direct synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is not readily found in the surveyed literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for related pyrazolopyridine systems. A common and effective approach involves the cyclocondensation of a suitably functionalized piperidine derivative with a hydrazine source.
Proposed Synthetic Pathway
A logical and experimentally feasible route commences with a protected piperidin-4-one, which is first functionalized at the 3-position to introduce a reactive carbonyl group. This intermediate can then undergo cyclization with hydrazine to form the pyrazole ring fused to the piperidine core. Subsequent deprotection and salt formation would yield the desired product.
Caption: Proposed synthetic workflow for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
Key Experimental Considerations:
-
Choice of Protecting Group: The selection of a suitable nitrogen protecting group for the piperidine ring is crucial. It must be stable to the formylation/acylation and cyclization conditions, yet readily cleavable in the final step. Common choices include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Cyclization Conditions: The reaction of the β-dicarbonyl equivalent with hydrazine is typically carried out in a protic solvent like ethanol or acetic acid, often with heating. The regioselectivity of this cyclization is a key consideration, and careful control of reaction conditions may be necessary to favor the desired [4,3-c] isomer.
-
Purification and Characterization: Purification of the final product would likely involve recrystallization to obtain the hydrochloride salt in high purity. Comprehensive characterization would necessitate a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and infrared spectroscopy to identify key functional groups.
Pharmacological Significance and Therapeutic Applications
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold serves as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases.[1] The majority of the reported biological activities are associated with substituted derivatives of this core structure.
Inhibition of c-Met Kinase for Cancer Therapy
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[2] One notable derivative demonstrated an impressive inhibitory activity of 68 nM against c-Met and significant cellular potency against MKN45 and EBC-1 cancer cell lines.[2]
Mechanism of Action: These derivatives are thought to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Caption: Simplified diagram of c-Met kinase inhibition by pyrazolopyridine derivatives.
Inhibition of RIP1 Kinase for Inflammatory Diseases
Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death that is implicated in the pathogenesis of various inflammatory diseases.
Derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been identified as a novel class of potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[1][3] One optimized compound significantly suppressed necroptotic cell death in both mouse and human cells and showed efficacy in a mouse model of multiple sclerosis.[3]
Mechanism of Action: These compounds likely bind to the kinase domain of RIP1, preventing its autophosphorylation and the subsequent recruitment and activation of downstream effectors of the necroptotic pathway.
Other Potential Therapeutic Areas
The versatile nature of the pyrazolopyridine scaffold suggests its potential utility in a broader range of therapeutic areas. The core structure is a valuable starting point for the design of inhibitors for other kinases and enzymes, as well as modulators of various receptors.[1][4] Its application as an intermediate in the synthesis of biologically active molecules for central nervous system disorders and cardiovascular diseases is also an area of active research.[1][4]
Structure-Activity Relationships (SAR)
While a comprehensive SAR study of the unsubstituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is not yet available, analysis of the existing literature on its derivatives provides valuable insights for future drug design efforts.
-
Substitution at the N1 and N2 positions of the pyrazole ring: These positions are often targeted for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
Substitution on the piperidine ring: Modifications at the N5 position can be used to introduce functionalities that interact with specific residues in the target protein or to attach solubilizing groups.
-
Introduction of functional groups at the C3 position: This position can be derivatized to explore interactions with different regions of the target's binding pocket.
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride represents a promising and privileged scaffold in modern drug discovery. Its synthetic tractability and the demonstrated biological activities of its derivatives, particularly as kinase inhibitors, underscore its potential for the development of novel therapeutics for cancer, inflammatory diseases, and other indications.
Future research should focus on the development and publication of a robust and scalable synthesis of the parent hydrochloride salt, along with its comprehensive spectroscopic and crystallographic characterization. Further exploration of the structure-activity relationships of this core scaffold will undoubtedly lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile heterocyclic system is poised to make significant contributions to the field of medicinal chemistry.
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PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. [Link]
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Yuan, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1019-1030. [Link]
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Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
Introduction: The Value of Fused Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer favorable pharmacological properties is perpetual. Fused heterocyclic systems are of particular interest as they provide rigid three-dimensional structures that can orient functional groups in precise vectors to interact with biological targets. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a prime example of such a "privileged scaffold." Its constituent pyrazole and piperidine rings offer a unique combination of hydrogen bond donors and acceptors, and a non-aromatic saturated ring that allows for conformational flexibility and the introduction of diverse substituents. This guide provides an in-depth technical overview of the synthesis of the hydrochloride salt of this versatile building block and explores its significance in the development of novel therapeutics. While a singular, seminal "discovery" paper is not readily apparent in the public domain, this document consolidates and rationalizes the synthetic approaches and applications that underscore its importance in the field.
Strategic Synthesis: A Multi-Step Approach from Piperidin-4-one
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a multi-step process that leverages common and well-understood organic transformations. A representative and efficient pathway commences with the readily available starting material, N-benzyl-4-piperidone. The benzyl group serves as a robust protecting group for the piperidine nitrogen, stable to the conditions of the initial reaction steps and readily removable in the final stage.
A five-step synthesis starting from piperidin-4-one has been described for derivatives of this scaffold[1]. The core synthesis can be logically broken down into three key phases: pyrazole ring formation, deprotection, and salt formation.
Phase 1: Construction of the Pyrazole Ring
The initial and most critical phase is the construction of the fused pyrazole ring onto the piperidine core. This is typically achieved through a condensation reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
Formylation: N-benzyl-4-piperidone is first activated at the C3 position (alpha to the carbonyl) to introduce a formyl group. This is commonly achieved using a Vilsmeier-Haack type reagent or by reaction with an ester in the presence of a strong base. For instance, reacting N-benzyl-4-piperidone with ethyl formate and a base like sodium ethoxide generates the corresponding β-ketoaldehyde intermediate. The causality here is the need to introduce a second electrophilic center to enable the subsequent cyclization with a dinucleophilic reagent.
-
Cyclization with Hydrazine: The resulting activated piperidone derivative is then reacted with hydrazine hydrate. The hydrazine acts as a dinucleophile, with one nitrogen attacking the original ketone carbonyl and the other attacking the newly introduced formyl carbonyl, leading to a condensation and subsequent cyclization to form the pyrazole ring. This reaction is typically performed in a protic solvent like ethanol at elevated temperatures to drive the condensation.
Caption: Workflow for the formation of the protected pyrazolopyridine core.
Phase 2: Deprotection of the Piperidine Nitrogen
With the fused heterocyclic system in place, the next crucial step is the removal of the N-benzyl protecting group. This unmasks the secondary amine of the piperidine ring, making it available for further derivatization or for the formation of the hydrochloride salt.
Experimental Protocol: Catalytic Hydrogenolysis
-
Reaction Setup: The benzyl-protected compound is dissolved in a suitable solvent, typically a lower alcohol like methanol or ethanol. Acetic acid is often added to facilitate the reaction by protonating the nitrogen atom[2]. A palladium-on-carbon catalyst (5-10% Pd/C) is then added to the solution.
-
Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (H₂), often at elevated pressure, or through transfer hydrogenation using a hydrogen donor like formic acid[3]. The palladium catalyst facilitates the cleavage of the carbon-nitrogen bond of the benzyl group[4][5].
-
Workup: Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the deprotected product, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. The choice of catalytic hydrogenation is deliberate; it is a clean and efficient method that typically avoids harsh reagents that could compromise the pyrazole ring[2].
Caption: Final steps in the synthesis of the target hydrochloride salt.
Phase 3: Formation of the Hydrochloride Salt
For ease of handling, purification, and to improve aqueous solubility, the free base is typically converted to its hydrochloride salt. This is a standard procedure for amine-containing pharmaceutical intermediates.
Experimental Protocol: Salt Formation
-
The crude 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
The solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material or impurities, and dried under vacuum.
Physicochemical and Spectroscopic Characterization
The final product, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, is typically a crystalline solid. Its identity and purity are confirmed using a battery of analytical techniques.
| Property | Typical Data |
| Molecular Formula | C₆H₁₀ClN₃ (for the monohydrochloride) or C₆H₁₁Cl₂N₃ (for the dihydrochloride)[6] |
| Molecular Weight | 159.62 g/mol (monohydrochloride) or 196.08 g/mol (dihydrochloride)[7] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Peaks corresponding to the protons on the pyrazole and piperidine rings. |
| ¹³C NMR | Signals for the distinct carbon atoms in the fused ring system. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (m/z = 124.08). |
| Infrared (IR) | Characteristic absorptions for N-H and C-N bonds. |
Significance and Applications in Drug Discovery
The title compound is a valuable intermediate in pharmaceutical research and development.[7] Its rigid bicyclic structure serves as an excellent starting point for creating libraries of compounds to screen against various biological targets. The pyrazole ring can be substituted to modulate electronic properties and engage in specific interactions with protein active sites, while the piperidine nitrogen allows for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR).
Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have shown promise in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The scaffold is a key component in the design of molecules targeting CNS disorders.[7]
-
Cardiovascular Diseases: It has been utilized in the synthesis of compounds aimed at treating cardiovascular ailments.[7]
-
Enzyme Inhibition: Substituted versions of this molecule have been investigated as inhibitors of specific enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a potential anti-tuberculosis target.[1]
-
Potassium Channel Modulation: Certain derivatives have been patented for their action on the TASK-1 potassium channel, with potential applications in treating atrial arrhythmias.[8]
-
Kinase Inhibition: The broader class of pyrazolopyridines are known to act as protein kinase inhibitors.[9] For instance, related pyrazolo[3,4-c]pyridine derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, with applications in inflammatory diseases like multiple sclerosis.[10]
Conclusion
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a foundational building block in modern medicinal chemistry. Its synthesis, while requiring multiple steps, is logical and relies on well-established, high-yielding reactions. The true value of this compound lies in its versatility as a scaffold, providing a robust platform for the development of a diverse range of therapeutic agents. The continued exploration of derivatives based on this core structure is likely to yield novel drug candidates for a variety of diseases in the coming years.
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PubMed. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. [Link]
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PubMed. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. [Link]
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Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]
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Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
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Google Patents. SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][7][11]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS.
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Pharmaffiliates. Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]
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ResearchGate. Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. [Link]
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American Chemical Society. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
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Navigating the Preclinical Safety Landscape of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride: A Technical Guide for Drug Development
Executive Summary
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic small molecule belonging to the pyrazolopyridine class. This structural motif is of significant interest in medicinal chemistry, with derivatives being explored for a multitude of therapeutic applications, including oncology and neurology. As with any novel chemical entity destined for therapeutic use, a thorough understanding of its safety and toxicity profile is paramount for progression through the drug development pipeline. This technical guide provides a comprehensive framework for the preclinical safety and toxicity evaluation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, addressing the current landscape of available data and proposing a strategic, multi-tiered assessment plan. While direct toxicological data for this specific molecule is limited in the public domain, this guide will leverage established principles of toxicology and data from related pyrazolopyridine compounds to provide a robust roadmap for researchers, scientists, and drug development professionals.
Introduction: The Pyrazolopyridine Scaffold and the Imperative of Preclinical Safety Assessment
The pyrazolopyridine core is a privileged scaffold in drug discovery, with numerous derivatives under investigation for their potent and selective biological activities. These compounds often target key enzymes and receptors implicated in various disease pathologies. However, the introduction of any new chemical entity into a biological system necessitates a rigorous evaluation of its potential for adverse effects. The primary objectives of a preclinical safety program are to identify a safe starting dose for first-in-human studies, to understand potential target organs for toxicity, and to establish safety parameters for clinical monitoring.[1]
This guide will delineate a systematic approach to characterizing the safety profile of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, beginning with computational and in vitro methodologies to refine and reduce animal testing, and progressing to essential in vivo studies to understand its systemic effects.
Current State of Knowledge: A Landscape of Limited Direct Data
A thorough review of scientific literature and public databases reveals a notable absence of comprehensive safety and toxicity data specifically for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. This underscores the critical need for the systematic evaluation outlined in this guide. However, the broader class of pyrazole and pyrazolopyridine derivatives has been subject to various toxicological assessments, providing valuable context. For instance, some pyrazole derivatives have been evaluated for their cytotoxicity against cancer and normal cell lines, with some showing significant anticancer activity without affecting normal cells.[2] The toxicological profile of any given derivative is highly dependent on its specific substitution pattern and resulting physicochemical properties.
A Multi-Tiered Strategy for a Comprehensive Safety and Toxicity Assessment
A robust preclinical safety assessment should follow a tiered and integrated approach, starting with less resource-intensive methods and progressing to more complex in vivo studies. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more definitive studies.
Caption: Workflow for in vitro safety pharmacology profiling.
Tier 3: Preliminary In Vivo Assessment
Initial in vivo studies in a rodent species are necessary to understand the compound's behavior in a whole organism and to inform the design of more extensive GLP-compliant studies.
Experimental Protocol:
-
Acute Toxicity and Dose Range-Finding Study:
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity after a single administration.
-
Methodology:
-
Use a small number of animals (e.g., mice or rats) per dose group.
-
Administer single, escalating doses of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride via the intended clinical route of administration (e.g., oral gavage, intravenous).
-
Observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
Conduct a gross necropsy at the end of the study to examine for any visible abnormalities in the organs.
-
This study will help in selecting the dose levels for the repeated-dose toxicity studies.
-
-
Tier 4: Definitive GLP-Compliant In Vivo Studies
These studies are conducted under Good Laboratory Practice (GLP) guidelines and are essential for regulatory submissions (e.g., Investigational New Drug application). [3] Experimental Protocols:
-
Repeated-Dose Toxicity Studies:
-
Objective: To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 14 or 28 days).
-
Methodology:
-
Conduct studies in two species: a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate). [4] 2. Administer three dose levels (low, mid, high) and a vehicle control daily for the duration of the study.
-
Monitor clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (ECG).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full histopathological examination of all major organs.
-
Include recovery groups to assess the reversibility of any observed toxicities.
-
-
-
In Vivo Genotoxicity:
-
Objective: To confirm the in vitro genotoxicity findings in a whole animal.
-
Methodology:
-
Rodent Micronucleus Test:
-
Administer the compound to mice or rats.
-
Collect bone marrow or peripheral blood at appropriate time points.
-
Analyze the samples for the presence of micronucleated erythrocytes.
-
-
-
-
Core Battery Safety Pharmacology Studies:
-
Objective: To investigate the effects of the compound on vital organ systems. [4] * Methodology:
-
Central Nervous System (CNS): Conduct a functional observational battery (FOB) and motor activity assessment in rats.
-
Cardiovascular System: Monitor blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent species (e.g., dog).
-
Respiratory System: Measure respiratory rate and tidal volume in rodents using whole-body plethysmography.
-
-
Data Interpretation and Risk Assessment
The culmination of this multi-tiered assessment will provide a comprehensive safety and toxicity profile for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. The data from all studies must be integrated to identify any potential hazards, to establish a "No Observed Adverse Effect Level" (NOAEL), and to calculate a safe starting dose for human clinical trials. A thorough understanding of the dose-response relationship and the reversibility of any toxic findings is crucial for a robust risk assessment.
Conclusion
While the current publicly available data on the safety and toxicity of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is sparse, a systematic and scientifically rigorous evaluation can effectively characterize its preclinical safety profile. The multi-tiered approach outlined in this guide, progressing from in silico and in vitro methods to comprehensive in vivo studies, provides a clear and efficient pathway for drug development professionals. By adhering to these principles and leveraging established toxicological methodologies, the potential risks associated with this promising compound can be thoroughly understood, paving the way for its safe and effective translation into the clinic.
References
- Spjuth, O., et al. (2011). Bioclipse: an open source workbench for chemo- and bioinformatics.
- Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
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Methodological & Application
Application Note: Preclinical Evaluation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl (PZ-HCl) in Rodent Models of Neuropathic Pain
Introduction: The Challenge and a Novel Chemical Scaffold
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge with a pressing need for novel, effective therapeutics.[1][2] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects.[3] The pyrazole and pyrazolopyridine chemical scaffolds have garnered considerable interest in drug discovery due to their diverse pharmacological activities, including demonstrated anti-inflammatory and analgesic properties in various preclinical models.[4][5][6] Compounds from this class have been shown to target key pathways in inflammation and pain signaling.[7][8]
This guide provides a comprehensive framework for the initial preclinical evaluation of a novel investigational compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (henceforth "PZ-HCl"). While the specific biological activity of PZ-HCl is uncharacterized, its structural similarity to other bioactive pyrazolopyridines suggests its potential as a modulator of neuroinflammatory pathways.[9] This document outlines an integrated series of protocols to assess the efficacy of PZ-HCl in a validated animal model of neuropathic pain and to investigate its underlying mechanism of action at the spinal level.
Our central hypothesis is that PZ-HCl mitigates neuropathic pain by attenuating glial cell activation and reducing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), within the spinal cord.
Part 1: In Vivo Efficacy Assessment in a Neuropathic Pain Model
The primary goal of this phase is to determine if systemic administration of PZ-HCl can reverse established pain-like behaviors in a robust and reproducible animal model of peripheral nerve injury.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used surgical model that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, resulting from peripheral nerve damage.[2][10]
Protocol: CCI Surgery (Rat)
-
Anesthesia & Preparation: Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane. Shave and sterilize the lateral surface of the left thigh.
-
Sciatic Nerve Exposure: Make a small incision through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut) around the nerve with approximately 1 mm spacing between each.
-
Closure: The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb. Close the muscle layer and skin with sutures.
-
Sham Control: For sham-operated animals, perform the same procedure to expose the nerve without applying ligatures.
-
Post-Operative Care: Administer post-operative analgesics (e.g., carprofen) for 48 hours and monitor the animals for signs of distress. Allow 7-14 days for the full development of neuropathic pain behaviors before commencing drug treatment.
Compound Formulation and Administration
The hydrochloride salt form of PZ-HCl suggests good aqueous solubility.[11]
Protocol: Formulation and Dosing
-
Vehicle: Prepare a sterile 0.9% saline solution.
-
PZ-HCl Solution: On each day of testing, dissolve PZ-HCl powder in the saline vehicle to achieve the desired final concentrations. For example, to achieve a 10 mg/kg dose in a 10 mL/kg injection volume, prepare a 1 mg/mL solution.
-
Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.
-
Dose-Response Study: To determine the effective dose range, a dose-response study is essential.
| Group | Treatment | Dose (mg/kg, i.p.) | Rationale |
| 1. Sham | Vehicle | 0 | Control for surgical procedure and vehicle effects. |
| 2. CCI + Vehicle | Vehicle | 0 | Establishes the maximal pain phenotype in the injury model. |
| 3. CCI + PZ-HCl | PZ-HCl | 10 | Low dose to establish the lower bound of the therapeutic window. |
| 4. CCI + PZ-HCl | PZ-HCl | 30 | Mid-range dose. |
| 5. CCI + PZ-HCl | PZ-HCl | 100 | High dose to determine maximal efficacy and potential ceiling effects. |
| 6. CCI + Gabapentin | Gabapentin | 100 | Positive control; a clinically used drug for neuropathic pain. |
Behavioral Testing Protocols
Behavioral tests should be conducted at baseline (post-surgery, pre-dosing) and at set time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.
Protocol 1.3.1: Assessment of Mechanical Allodynia (von Frey Test) Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a normally non-painful stimulus.[3]
-
Habituation: Place animals in individual plexiglass chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[12][13]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.[14] Begin with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Data Recording: The force in grams that elicits a 50% response rate is recorded as the mechanical PWT. A significant increase in PWT in the PZ-HCl group compared to the vehicle group indicates an anti-allodynic effect.[15]
Protocol 1.3.2: Assessment of Thermal Hyperalgesia (Hargreaves Test) Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
-
Habituation: Acclimate the animals on the heated glass surface of the Hargreaves apparatus in individual enclosures for 15-30 minutes.[13][16]
-
Stimulation: Position a radiant heat source beneath the glass floor, directly under the plantar surface of the hind paw.[17] Activate the heat source.
-
Response: The apparatus automatically detects paw withdrawal and records the latency in seconds.[18] A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.[19]
-
Data Recording: A significant increase in the paw withdrawal latency (PWL) in the PZ-HCl group compared to the vehicle group indicates an anti-hyperalgesic effect.
Experimental Workflow
Caption: Preclinical workflow for evaluating PZ-HCl efficacy.
Part 2: Investigation of Central Mechanisms of Action
Following evidence of in vivo efficacy, these protocols aim to test the hypothesis that PZ-HCl acts by modulating neuroinflammatory processes in the lumbar spinal cord, a key site of central sensitization.[2]
Tissue Collection and Preparation
Protocol: Spinal Cord Tissue Collection
-
Perfusion: Perform a transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with saline only for Western blotting.
-
Dissection: Rapidly dissect the lumbar enlargement of the spinal cord (segments L4-L6).
-
Processing for IHC: Post-fix the PFA-perfused tissue for 2-4 hours, then cryoprotect in 20-30% sucrose overnight.[20] Snap-freeze and section on a cryostat (e.g., 30-40 µm sections).
-
Processing for Western Blot: Immediately snap-freeze the saline-perfused tissue in liquid nitrogen and store at -80°C until protein extraction.
Molecular Analysis Protocols
Protocol 2.2.1: Immunohistochemistry (IHC) for c-Fos and GFAP This protocol aims to visualize neuronal activation (via c-Fos, an immediate-early gene) and reactive astrogliosis (via Glial Fibrillary Acidic Protein, GFAP), which are markers of central sensitization.[21][22]
-
Section Preparation: Mount free-floating spinal cord sections onto slides.
-
Blocking: Block endogenous peroxidase activity with 0.3% H₂O₂ and non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.2% Triton X-100) for 1 hour.[20][23]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., Rabbit anti-c-Fos and Mouse anti-GFAP) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash sections and incubate for 2 hours at room temperature with appropriate fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594).
-
Mounting and Imaging: Wash sections, counterstain with DAPI (for nuclei), and mount with an anti-fade mounting medium.[24] Image the dorsal horn region using a confocal or fluorescence microscope.
-
Quantification: Analyze images by counting the number of c-Fos positive nuclei or measuring the integrated density of GFAP immunoreactivity in the ipsilateral dorsal horn.
Protocol 2.2.2: Western Blot for TNF-α This protocol quantifies the protein levels of the pro-inflammatory cytokine TNF-α in the spinal cord.
-
Protein Extraction: Homogenize frozen spinal cord tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against TNF-α overnight at 4°C.[25] Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantification: Perform densitometric analysis of the bands, normalizing the TNF-α signal to a loading control like β-actin or GAPDH.[26] A reduction in the normalized TNF-α signal in PZ-HCl treated animals would support the working hypothesis.[27]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of PZ-HCl in the spinal cord.
Data Analysis and Expected Outcomes
A successful outcome for PZ-HCl would be a statistically significant, dose-dependent reversal of pain behaviors and a corresponding reduction in markers of central neuroinflammation.
| Parameter Measured | CCI + Vehicle Group (Expected) | CCI + PZ-HCl Group (Hypothesized Favorable Outcome) | Statistical Test |
| Mechanical Threshold (g) | Significantly decreased vs. Sham | Dose-dependent increase vs. Vehicle | Two-way ANOVA, Bonferroni |
| Thermal Latency (s) | Significantly decreased vs. Sham | Dose-dependent increase vs. Vehicle | Two-way ANOVA, Bonferroni |
| Spinal c-Fos Expression | Markedly increased vs. Sham | Significantly decreased vs. Vehicle | One-way ANOVA, Tukey's |
| Spinal GFAP Immunoreactivity | Markedly increased vs. Sham | Significantly decreased vs. Vehicle | One-way ANOVA, Tukey's |
| Spinal TNF-α Protein Level | Significantly increased vs. Sham | Significantly decreased vs. Vehicle | One-way ANOVA, Tukey's |
References
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Title: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 Source: PubChem URL: [Link]
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Title: Peripheral Inflammation Accelerates the Onset of Mechanical Hypersensitivity after Spinal Cord Injury and Engages Tumor Necrosis Factor α Signaling Mechanisms Source: PubMed Central URL: [Link]
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Title: Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT] Source: The Jackson Laboratory URL: [Link]
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Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
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Title: GFAP and Fos Immunoreactivity in Lumbo-Sacral Spinal Cord and Medulla Oblongata After Chronic Colonic Inflammation in Rats Source: PubMed URL: [Link]
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Title: Mechanism and Preclinical Models of Neuropathic Pain: An Update Source: IntechOpen URL: [Link]
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Title: Cfos immunohistochemistry in the spinal cord? Source: ResearchGate URL: [Link]
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Title: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 Source: Chemical Methodologies URL: [Link]
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Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: PubMed URL: [Link]
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Application Notes & Protocols for Preclinical Evaluation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Introduction
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine class. This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics targeting a range of biological pathways.[1] Derivatives of the pyrazolopyridine scaffold have been investigated for various therapeutic applications, including as inhibitors of Mycobacterium tuberculosis pantothenate synthetase and Receptor Interacting Protein 1 (RIP1) kinase.[2][3] Notably, compounds with the pyrazolo[3,4-b]pyridine core have demonstrated anxiolytic properties, suggesting potential activity within the central nervous system (CNS).[4]
Given its structural relation to compounds with known CNS activity, this guide outlines a strategic approach for the in vivo characterization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. The protocols provided are designed to assess its potential anxiolytic and anticonvulsant properties, common therapeutic areas for this class of compounds. The experimental designs are grounded in established and validated rodent models, providing a robust framework for initial efficacy and safety profiling.
Rationale for Model Selection
The selection of appropriate animal models is critical for elucidating the pharmacological profile of a novel compound. Based on the chemical lineage of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, which suggests potential modulation of CNS pathways, we propose a two-pronged screening approach targeting anxiety and seizure disorders.
-
Anxiety Models: To evaluate anxiolytic potential, we will utilize two widely accepted behavioral paradigms: the Elevated Plus Maze (EPM) and the Light-Dark Box test.[5][6] These tests are based on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit spaces.[7][8][9] Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive compartments.
-
Seizure Model: To screen for anticonvulsant activity, the pentylenetetrazol (PTZ)-induced seizure model will be employed.[10] PTZ is a GABA-A receptor antagonist that induces generalized seizures in rodents.[11] This model is a standard for the initial screening of compounds that may enhance GABAergic inhibition.[11]
This strategic combination of models will provide a comprehensive preliminary assessment of the compound's potential therapeutic utility in CNS disorders.
Experimental Workflows
Diagram: Overall Experimental Workflow
Caption: High-level overview of the preclinical testing cascade for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
Protocols for Efficacy Models
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
Principle: This test leverages the conflict between a rodent's desire to explore a novel environment and its fear of open, elevated spaces. An increase in the duration and frequency of entries into the open arms is indicative of anxiolytic activity.[7][9][12]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated 50-80 cm from the floor).[9][13]
-
Video tracking software (e.g., EthoVision XT).
-
Test compound: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
-
Vehicle (e.g., saline, distilled water).
-
Positive control: Diazepam (1-2 mg/kg).
-
Male C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[9][13]
-
Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneally, orally) 30 minutes prior to testing.
-
Test Procedure:
-
Data Collection: The software will automatically record:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Inter-trial Procedure: Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[9]
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. Compare treatment groups to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Light-Dark Box Test for Anxiolytic Activity
Principle: This model is based on the innate aversion of rodents to brightly illuminated areas.[8] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[6][14]
Materials:
-
Light-dark box apparatus (a large, brightly lit compartment and a smaller, dark compartment connected by an opening).
-
Video camera and recording software.[15]
-
Test compound, vehicle, and positive control (as in EPM).
-
Male BALB/c mice (8-10 weeks old).
Protocol:
-
Acclimation: Transfer mice to the testing room at least 30 minutes prior to the start of the experiment.[8][14]
-
Dosing: Administer treatments as described for the EPM test.
-
Test Procedure:
-
Data Collection: Manually or automatically score the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the light compartment.
-
Number of transitions between compartments.
-
Total locomotor activity.
-
-
Inter-trial Procedure: Clean the apparatus with 70% ethanol between subjects.[14]
-
Data Analysis: Compare the time spent in the light compartment and the number of transitions across treatment groups using statistical analysis (e.g., one-way ANOVA).
Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Principle: PTZ is a non-competitive GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. This model is used to identify compounds that can protect against or delay the onset of such seizures, often by enhancing GABAergic neurotransmission.[11]
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg in saline).
-
Test compound, vehicle, and positive control (e.g., Diazepam, 5 mg/kg).
-
Male Swiss albino mice (8-10 weeks old).
-
Observation chambers.
-
Stopwatches.
Protocol:
-
Acclimation: Allow mice to acclimate to the laboratory environment.
-
Dosing: Administer the test compound, vehicle, or positive control (e.g., i.p.) 30-60 minutes before PTZ administration.
-
PTZ Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.). The exact dose may need to be titrated based on the mouse strain.[10][16]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.[16]
-
Data Collection: Record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic seizures.
-
Presence or absence of tonic hindlimb extension.
-
Seizure severity using a standardized scoring system (e.g., Racine scale).[16]
-
-
Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from tonic seizures between the treatment and vehicle groups using appropriate statistical methods (e.g., Log-rank test for latency, Fisher's exact test for protection).
Data Presentation: Efficacy Models
| Model | Primary Endpoint | Secondary Endpoints | Positive Control | Expected Outcome with Active Compound |
| Elevated Plus Maze | % Time in Open Arms | % Open Arm Entries, Total Distance | Diazepam | Increase in % Time and Entries in Open Arms |
| Light-Dark Box | Time in Light Compartment | Transitions, Latency to Enter Light | Diazepam | Increase in Time in Light and Transitions |
| PTZ-Induced Seizures | Latency to Generalized Seizure | Seizure Severity Score, % Protection | Diazepam | Increased Latency, Reduced Severity, Increased Protection |
Safety Pharmacology Assessment
For any CNS-active compound intended for human use, a core battery of safety pharmacology studies is required by regulatory agencies such as the FDA, as outlined in the ICH S7A guidelines.[17] These studies are designed to identify potential adverse effects on major physiological systems.[18][19]
Diagram: Safety Pharmacology Core Battery
Caption: Key components of the ICH S7A core battery for safety pharmacology studies.
Protocol Outlines
-
Central Nervous System:
-
Objective: To assess effects on behavior, coordination, and consciousness.
-
Method: A functional observational battery (FOB), such as a modified Irwin test, should be conducted in rodents.[19] This involves systematic observation of behavioral and physiological parameters (e.g., alertness, gait, stereotypical behaviors, autonomic signs) at various time points after dosing.
-
Doses: Studies should include and exceed the anticipated therapeutic dose range.[17]
-
-
Cardiovascular System:
-
Objective: To evaluate effects on hemodynamics and cardiac electrical activity.
-
Method: Telemeterized conscious, unrestrained animals (e.g., dogs, non-human primates, or rodents) are typically used to monitor blood pressure, heart rate, and ECG parameters continuously. This is supplemented with an in vitro hERG assay to assess the risk of QT interval prolongation.[18]
-
Dose-Response: The study should be designed to establish a clear dose-response relationship for any observed adverse effects.[17]
-
-
Respiratory System:
-
Objective: To assess effects on respiratory function.
-
Method: Whole-body plethysmography is commonly used in conscious rodents to measure respiratory rate, tidal volume, and minute volume.[19]
-
Timing: Measurements should be taken at the time of expected peak plasma concentration of the compound.
-
Conclusion
This document provides a comprehensive framework for the initial preclinical evaluation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. The proposed efficacy models are robust and well-validated for screening potential anxiolytic and anticonvulsant properties. A positive outcome in these studies, coupled with a clean profile in the core safety pharmacology battery, would provide strong justification for further development, including more complex disease models and detailed mechanistic studies. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing a novel CNS compound.
References
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MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
protocols.io. (2024). Light-dark box test for mice. [Link]
-
PMC - PubMed Central. Animal models for screening anxiolytic-like drugs: a perspective. [Link]
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PubMed. Allosteric modulation of nicotinic and GABAA receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model. [Link]
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PMC - PubMed Central. (2014). Animal models of epilepsy: use and limitations. [Link]
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PMC - NIH. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
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Journal of Pharmaceutical Negative Results. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. [Link]
-
Dravet Syndrome News. (2024). Modulator of certain GABA-A receptors shows promise in model. [Link]
-
JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
-
PMC - NIH. Light/dark Transition Test for Mice. [Link]
-
PubMed. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. [Link]
-
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]
-
ResearchGate. (2019). What is the dose required for pentylenetetrazol to induce Epilepsy in mice?. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]
-
Journal of Experimental and Basic Medical Sciences. (2020). Animal Models of Epilepsy. [Link]
-
bioRxiv. (2026). Negative allosteric modulation of α5-GABA A receptors engages dynamic cortical glutamatergic and GABAergic mechanisms underlying adaptive behavior in mice. [Link]
-
Mouse Metabolic Phenotyping Centers (MMPC). (2024). Elevated Plus Maze. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. [Link]
-
Bio-protocol. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]
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Charles River Laboratories. Safety Pharmacology Studies. [Link]
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ResearchGate. (2024). (PDF) Light-dark box test for mice v1. [Link]
-
PsychoGenics Inc. Preclinical Anxiety Studies. [Link]
-
Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]
-
NCBI. Plasticity of GABAA receptors relevant to neurosteroid actions. [Link]
-
ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. [Link]
-
Google Patents. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1][17]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS.
-
Aging and disease. Animal Models of Epilepsy: A Phenotype-oriented Review. [Link]
-
PubMed. [Animal models of epilepsy and experimental seizures]. [Link]
-
Cambridge Neuroscience. Using antibody modulators to understand GABA-A receptor subtype contributions to fear and anxiety. [Link]
-
PubMed. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. [Link]
-
MDPI. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. [Link]
-
PubMed. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. [Link]
-
Gyan Sanchay. PRECLINICAL SCREENING OF ANXIOLYTICS. [Link]
-
Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]
-
PMC - NIH. (2008). Elevated Plus Maze for Mice. [Link]
-
JoVE Journal. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]
-
Conduct Science. Light Dark Box -- MazeEngineers. [Link]
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- 3. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of pyrazolo[4,3-c]pyridine synthesis, optimize your reaction conditions, and overcome common experimental hurdles.
Introduction to Pyrazolo[4,3-c]pyridine Synthesis
The pyrazolo[4,3-c]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. Its synthesis, however, can present several challenges, most notably the control of regioselectivity. The construction of this bicyclic system is typically achieved through two primary strategies: the annulation of a pyrazole ring onto a pre-existing pyridine derivative or, alternatively, the formation of the pyridine ring from a suitable pyrazole precursor.[1] Multicomponent reactions and intramolecular cyclizations are also common approaches.[1] This guide will provide practical advice to help you achieve high yields and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some of the common questions encountered during the synthesis of pyrazolo[4,3-c]pyridines:
Q1: What are the main synthetic routes to the pyrazolo[4,3-c]pyridine scaffold?
A1: There are two principal approaches to constructing the pyrazolo[4,3-c]pyridine system.[1] The first involves starting with a functionalized pyridine and building the pyrazole ring onto it. The second, and often more common, strategy is to begin with a substituted pyrazole and then construct the pyridine ring.[1] A notable example of the latter is the Sonogashira-type cross-coupling of a 5-chloropyrazole-4-carbaldehyde with a terminal alkyne, followed by a ring-closing reaction with an amine like tert-butylamine.[1]
Q2: How can I control the regioselectivity of the reaction to obtain the desired pyrazolo[4,3-c]pyridine isomer?
A2: Controlling regioselectivity is a critical aspect of pyrazolo[4,3-c]pyridine synthesis. Several factors influence the regiochemical outcome:
-
Steric and Electronic Effects: The substituents on both the pyrazole and pyridine precursors can sterically and electronically direct the cyclization to favor the formation of a specific isomer.
-
Reaction Conditions: Parameters such as solvent, temperature, catalyst, and pH can have a significant impact on regioselectivity. It is crucial to carefully optimize these conditions for your specific substrate.
-
Nature of Starting Materials: The choice of precursors is vital. For instance, in some related syntheses, the geometry of a hydrazone intermediate can determine the success of the cyclization.
Q3: What are the key differences between synthesizing pyrazolo[4,3-c]pyridines and their other isomers like pyrazolo[3,4-b]pyridines?
A3: While all are isomers, the synthetic strategies and challenges can differ. For pyrazolo[3,4-b]pyridines, a common method involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2] The mechanism of this reaction, particularly which nucleophilic center of the aminopyrazole attacks first, has been a subject of debate and can lead to regioselectivity issues.[2][3] In contrast, some modern methods for pyrazolo[4,3-c]pyridine synthesis, such as the sequential Sonogashira coupling and cyclization, can offer more direct control over the final structure.[1]
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during your experiments.
Low Reaction Yield
Q: I am getting a very low yield of my desired pyrazolo[4,3-c]pyridine. What are the potential causes and how can I improve it?
A: Low yields are a common frustration in organic synthesis. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: Impurities in your starting materials, especially the pyrazole or pyridine precursors, can significantly inhibit the reaction or lead to unwanted side products.
-
Recommendation: Ensure the high purity of your reactants. If necessary, recrystallize or purify your starting materials before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical.
-
Recommendation: If your reaction is catalyzed, consider screening different catalysts. For example, in related pyrazolopyridine syntheses, both Brønsted and Lewis acids have been used effectively.[2] For palladium-catalyzed cross-coupling reactions, the ligand and palladium source can dramatically impact the yield. Optimizing the catalyst loading is also crucial; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.
-
Recommendation: Perform a solvent screen. Common solvents for these types of reactions include methanol, ethanol, acetonitrile, and dimethylformamide (DMF). In some cases, solvent-free conditions at elevated temperatures can lead to higher yields.
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion or degradation of the product.
-
Recommendation: Optimize the reaction temperature. Some reactions may proceed at room temperature, while others require heating or even microwave irradiation to achieve good yields in a reasonable timeframe.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TTC) to determine the optimal reaction time and avoid product decomposition from prolonged heating.
-
-
Atmosphere: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.
-
Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using air-sensitive reagents or catalysts.
-
Side Product Formation
Q: My reaction is producing a significant amount of side products, making purification difficult. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Here are some likely culprits and how to address them:
-
Regioisomers: As mentioned in the FAQs, the formation of other pyrazolopyridine isomers is a frequent issue.
-
Recommendation: Re-evaluate your reaction conditions, paying close attention to temperature and catalyst, as these can influence the regiochemical outcome. A thorough understanding of the reaction mechanism can help in devising a strategy to favor the desired isomer.
-
-
Decomposition of Starting Materials or Product: Certain functional groups on your precursors or the final product might be unstable under the reaction conditions.
-
Recommendation: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Also, consider the pH of your reaction mixture, as strongly acidic or basic conditions can lead to the degradation of sensitive molecules. For example, using a non-nucleophilic base like K₂CO₃ in some related syntheses has been reported to cause decomposition, whereas milder nucleophilic bases were successful.[4]
-
-
Unwanted Reactions of Functional Groups: If your starting materials contain reactive functional groups (e.g., esters, acetyl groups), they may undergo side reactions.
-
Recommendation: The use of protecting groups can be an effective strategy to prevent unwanted side reactions. For instance, if you have a reactive amine or alcohol, you can protect it before the main reaction and deprotect it in a later step. In some cases, a C-N migration of an acetyl group has been observed as an unexpected rearrangement.[4]
-
Purification Challenges
Q: I am having difficulty purifying my pyrazolo[4,3-c]pyridine derivative. What are the best practices for purification?
A: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography: This is the most common method for purifying these compounds.
-
Recommendation:
-
Solvent System: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point for silica gel chromatography. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can help to improve the separation and reduce tailing. For example, a mixture of 10% ethyl acetate in chloroform has been successfully used.[4]
-
Dry Loading: To improve the resolution of your separation, consider adsorbing your crude product onto a small amount of silica gel and dry-loading it onto the column.
-
Automated Flash Chromatography: If available, using an automated flash chromatography system can provide better separation and reproducibility.[5]
-
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Recommendation: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.
-
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen can be exploited for purification.
-
Recommendation: You can often remove non-basic impurities by dissolving your crude product in an organic solvent, washing with an acidic aqueous solution (e.g., 1N HCl) to protonate your product and bring it into the aqueous layer, and then neutralizing the aqueous layer with a base to precipitate your purified product, which can then be extracted with an organic solvent.[4]
-
Experimental Protocols & Data
Table 1: Example of Optimized Reaction Conditions for a One-Pot Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines[1]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5a | 89 |
| 2 | 1-Hexyne | 5b | 51 |
| 3 | 3,3-Dimethyl-1-butyne | 5c | 92 |
Reaction Conditions: 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, alkyne, tert-butylamine, 6 mol % Pd(PPh₃)₂Cl₂, microwave heating.
Protocol: General Procedure for Tandem Borylation and Suzuki–Miyaura Cross-Coupling of a Protected Pyrazolo[3,4-c]pyridine
This protocol for a related isomer provides a valuable template for late-stage functionalization.[5]
-
Borylation: In an oven-dried microwave reaction vial, combine [Ir(COD)OMe]₂ (0.025 eq.), B₂pin₂ (1.10 eq.), and dtbpy (0.05 eq.).
-
Seal the vial and degas with N₂/vacuum cycling.
-
Add a solution of the SEM-protected pyrazolo[3,4-c]pyridine in anhydrous methyl tert-butyl ether (MTBE) (0.4 M) under a nitrogen atmosphere.
-
Heat the reaction mixture in a microwave reactor at 100 °C until GCMS analysis indicates complete borylation.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude boronate ester.
-
Suzuki-Miyaura Coupling: To the crude boronate ester, add Cs₂CO₃ (2.00 eq.), Pd(dppf)Cl₂ (0.025 eq.), the desired aryl halide (1.10 eq.), and anhydrous dimethylacetamide (DMAc) (1 M) under a nitrogen atmosphere.
-
Heat the reaction mixture in a microwave reactor at 120 °C until GCMS analysis shows the complete consumption of the boronate ester.
-
Work-up and Purification:
-
Filter the reaction mixture through Celite® and wash the residue with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by silica gel flash column chromatography.
-
Visualization of Key Concepts
General Synthetic Strategies
Caption: Key synthetic routes to pyrazolo[4,3-c]pyridines.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391-34399. Available at: [Link]
-
Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1436. Available at: [Link]
-
Abdellatif, G. R. A., & Abdelgawad, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]
-
Pocrifka, C., et al. (2016). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 12, 245-252. Available at: [Link]
-
Gudimella, J. J., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Abdellatif, G. R. A., & Abdelgawad, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Technical Support Center: Crystallization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
Welcome to the technical support guide for the crystallization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this critical intermediate in a highly pure, crystalline form. As a polar, heterocyclic amine salt, its crystallization behavior is governed by factors such as solvent polarity, pH, and cooling rates. This guide provides in-depth, cause-and-effect troubleshooting and validated protocols to ensure successful and repeatable outcomes.
Compound Overview
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a key building block in pharmaceutical synthesis, particularly for compounds targeting the central nervous system.[1] Its hydrochloride salt form is commonly used to improve solubility and handling, but can introduce specific challenges during purification, such as hygroscopicity and a tendency to "oil out".[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ (Free Base) | [5] |
| Molecular Weight | 123.16 g/mol (Free Base) | [5] |
| Molecular Formula (HCl) | C₆H₁₀ClN₃ | MySkinRecipes[1] |
| Molecular Weight (HCl) | 159.62 g/mol | MySkinRecipes[1] |
| Molecular Formula (di-HCl) | C₆H₁₁Cl₂N₃ | Sigma-Aldrich[6] |
| Molecular Weight (di-HCl) | 196.08 g/mol | Sigma-Aldrich[6] |
| Appearance | Typically a solid | Sigma-Aldrich[6] |
The Crystallization Workflow: A Conceptual Diagram
Successful crystallization is a controlled process of transitioning a molecule from a disordered state in solution to a highly ordered solid state. Understanding this workflow is critical for troubleshooting.
Caption: The fundamental stages of a successful recrystallization experiment.
Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride in a question-and-answer format.
Q1: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" is a common problem, especially with polar compounds or when impurities are present. It occurs when the solute's solubility limit is exceeded at a temperature that is still above the melting point of the solid form in that solvent system. Essentially, a liquid-liquid phase separation occurs instead of a solid-liquid separation.
Probable Causes & Solutions:
-
Cause: The solution was cooled too rapidly, leading to a state of high supersaturation where the kinetics favor amorphous oil formation over the more ordered crystal lattice.
-
Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% by volume) of the primary solvent to ensure complete dissolution. Allow the flask to cool much more slowly. Insulate the flask with paper towels or place it in a warm bath that cools to room temperature over several hours.[7][8]
-
-
Cause: The chosen solvent is too "good," meaning the compound remains highly soluble even at lower temperatures.
-
Solution: This is an ideal scenario for antisolvent crystallization . Dissolve the compound in a minimum amount of a good solvent (e.g., methanol, ethanol). Then, slowly add a miscible anti-solvent (e.g., ethyl acetate, THF, or MTBE) dropwise at a slightly elevated temperature until persistent turbidity is observed. Re-heat gently to clarify the solution, and then cool slowly.[9]
-
-
Cause: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.
-
Solution: Before attempting crystallization, consider a preliminary purification step. A quick filtration through a small plug of silica gel or activated carbon (if color is an issue) can remove baseline impurities. Then, proceed with the crystallization.[7]
-
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This indicates that the solution is not sufficiently supersaturated. The compound remains too soluble in the chosen solvent volume at the lower temperature.
Probable Causes & Solutions:
-
Cause: Too much solvent was used during the initial dissolution step.
-
Solution 1 (Solvent Evaporation): Gently heat the solution and boil off a portion of the solvent (10-20%) under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[8]
-
Solution 2 (Induce Nucleation): If the solution appears sufficiently concentrated, nucleation may be the kinetic barrier.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[7]
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the solution. This "seed" acts as a template for further crystal growth.[7]
-
-
-
Cause: The chosen solvent is simply inappropriate for crystallization (high solubility at all temperatures).
-
Solution: Recover the compound by removing the solvent entirely and attempt the crystallization again with a different solvent system. Refer to the solvent selection table below.
-
Q3: My crystals are extremely fine needles or a powder, making them difficult to filter and dry. How can I grow larger crystals?
A3: The formation of very small crystals is typically a result of rapid nucleation at many points simultaneously, followed by insufficient time for growth.
Probable Causes & Solutions:
-
Cause: The rate of cooling was too fast, or the solution was too concentrated, leading to "crashing out."
-
Solution: The goal is to reduce the level of supersaturation and the rate at which it is achieved.
-
Slower Cooling: Use a more gradual cooling process. Let the solution cool to room temperature on the benchtop before transferring it to a refrigerator, and finally to a freezer. This maximizes the "growth" phase.[10]
-
Use More Solvent: Add a slight excess of the hot solvent (e.g., 5-10% more than the minimum required for dissolution). This keeps the compound in solution longer during cooling, allowing fewer nuclei to form and grow larger.[8]
-
-
-
Cause: Excessive agitation or scratching during the initial cooling phase.
-
Solution: Allow the solution to cool undisturbed. Induce nucleation (scratching/seeding) only after the solution has cooled significantly and if no crystals have formed spontaneously.
-
Q4: My hydrochloride salt is hygroscopic and becomes a sticky solid or oil upon filtration and exposure to air. How should I handle this?
A4: Hydrochloride salts, particularly of basic amines, are prone to absorbing atmospheric moisture.[2] The electronegative chlorine atom can act as a hydrogen bond acceptor, facilitating interactions with water.[2]
Probable Causes & Solutions:
-
Cause: Inherent hygroscopicity of the hydrochloride salt.
-
Solution 1 (Solvent Choice): Use anhydrous (dry) solvents for the crystallization. Water is often a key culprit. While protic solvents like ethanol or methanol are good for dissolution, consider using an antisolvent system with less hygroscopic solvents like ethyl acetate or dichloromethane. A final wash of the filtered crystals with a non-polar, volatile solvent like diethyl ether or hexane can help displace residual protic solvents.
-
Solution 2 (Handling Technique): Minimize exposure to air. Use a filtration setup that is blanketed with a dry, inert gas like nitrogen or argon. Dry the filtered solid thoroughly under high vacuum, potentially with gentle heating if the compound is thermally stable. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Solution 3 (Alternative Salt Form): If hygroscopicity remains a persistent issue that affects material handling and stability, consider forming a different salt (e.g., mesylate, tosylate, or fumarate) which may have different crystalline properties.[4]
-
Validated Experimental Protocols
Protocol 1: Thermal Recrystallization (Cooling Method)
This is the most common method and should be the first approach. It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.[11]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, alcohols like ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Antisolvent Crystallization
This method is highly effective for compounds that are very soluble in one solvent but insoluble in another.[9][12]
-
Solvent/Antisolvent Selection: Choose a "solvent" in which the compound is very soluble (e.g., Methanol, DMF) and a miscible "anti-solvent" in which it is insoluble (e.g., Ethyl Acetate, Diethyl Ether, Toluene).[13]
-
Dissolution: Dissolve the crude solid in the absolute minimum amount of the "solvent" at room temperature or with gentle warming.
-
Addition of Antisolvent: Slowly add the "anti-solvent" dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Clarification: Gently warm the turbid solution until it becomes clear again. This ensures the subsequent precipitation starts from a homogeneous solution, promoting better crystal formation.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature and then in an ice bath.
-
Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in the thermal recrystallization protocol.
Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization.[14] For a polar hydrochloride salt, the following systems are recommended for initial screening.
| Good Solvents (for Dissolution) | Potential Anti-Solvents (for Precipitation) | Comments |
| Methanol (MeOH) | Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), THF | High polarity, excellent dissolving power. Prone to high solubility, often requires an anti-solvent. |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc), Hexanes, Toluene | Good balance of polarity. Can sometimes work for cooling crystallization without an anti-solvent. |
| Isopropanol (IPA) | Hexanes, Methyl-tert-butyl ether (MTBE) | Lower polarity than EtOH, may allow for better crystal formation upon cooling. |
| Water | Acetone, Ethanol, Isopropanol | Use with caution due to potential hygroscopicity issues and high solubility of the HCl salt.[2] |
| Dimethylformamide (DMF) | Water, Ethyl Acetate, Dichloromethane (DCM) | Very strong solvent, almost always requires an anti-solvent. High boiling point can be difficult to remove. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of pH in the crystallization of this hydrochloride salt? The pH of the crystallization medium is critical.[15][16] Since this is the salt of a weak base (the pyrazolopyridine) and a strong acid (HCl), the pH will be acidic. Drifting to a higher (more basic) pH can cause the salt to disproportionate back to the free base, which has vastly different solubility and may precipitate as an amorphous solid or oil.[3][17] It is crucial to maintain an acidic environment, for instance, by using a solution of HCl in a solvent like ethanol or isopropanol for the crystallization process itself.[18]
FAQ 2: What is polymorphism and should I be concerned about it? Polymorphism is the ability of a compound to exist in two or more different crystal structures. These different forms can have different physical properties, including solubility, stability, and melting point. For a pharmaceutical intermediate, it is crucial to control the process to consistently produce the same, most stable polymorph to ensure batch-to-batch reproducibility. While specific data on this compound's polymorphism is not widely published, it is a phenomenon to be aware of for any crystalline API or intermediate.[19] Using consistent, well-controlled crystallization protocols is the best way to mitigate polymorphic variability.
FAQ 3: The material is listed as a dihydrochloride salt in some sources. How does this affect crystallization? The pyrazolopyridine core has multiple basic nitrogen atoms and can potentially be protonated twice to form a dihydrochloride salt.[5][6] The dihydrochloride will be more polar and likely have different solubility characteristics than the monohydrochloride. Ensure you know which salt form you are working with. If you are preparing the salt in situ, controlling the stoichiometry (equivalents of HCl added) is critical. Crystallizing the dihydrochloride may require more polar solvent systems.
Troubleshooting Decision Workflow
If your initial crystallization attempt is unsuccessful, follow this logical workflow to diagnose and solve the problem.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
-
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. MySkinRecipes. Available from: [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Google Patents.
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information. Available from: [Link]
-
Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. National Center for Biotechnology Information. Available from: [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available from: [Link]
- A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. Google Patents.
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available from: [Link]
-
Growing single crystals using thermal recrystallization. ResearchGate. Available from: [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Beyond the Multicomponent Debus−Radziszewski Route: Two- Component Cyclocondensation Constructing a 12 + 3‐Connected a. American Chemical Society Publications. Available from: [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
- US3172874A - Xnxz xnx xnx. Google Patents.
-
Anti-Solvent Crystallization. MDPI. Available from: [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available from: [Link]
-
Recent progress in antisolvent crystallization. CrystEngComm, Royal Society of Chemistry. Available from: [Link]
-
Recrystallization (chemistry). Wikipedia. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Effect of pH of the crystallization medium on the physicomechanical properties of carbamazepine crystals. ResearchGate. Available from: [Link]
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride [myskinrecipes.com]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Welcome to the dedicated technical support resource for the analytical method validation of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and reliable analytical method for this potent heterocyclic compound. Drawing from extensive field experience and established regulatory frameworks, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your analytical data.
Introduction to the Analyte and Method Validation
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a pivotal structural motif in modern medicinal chemistry, forming the core of numerous investigational compounds. Its robust chemical nature and therapeutic potential necessitate a well-validated analytical method to ensure the quality, consistency, and safety of any resulting drug substance or product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a mandate outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
This guide will focus on a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for pharmaceutical analysis. We will delve into common challenges and their resolutions, ensuring your method is specific, linear, accurate, precise, and robust.
Representative HPLC Method Parameters
To provide a practical context for the subsequent troubleshooting and FAQ sections, we will refer to the following scientifically-grounded, hypothetical HPLC method for the analysis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Troubleshooting Guides
This section addresses specific issues you may encounter during the validation of your analytical method for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. Each guide follows a logical progression from problem identification to resolution, explaining the underlying scientific principles.
Issue 1: Peak Tailing for the Analyte Peak
Question: My chromatogram for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride shows significant peak tailing, with a tailing factor > 2.0. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue, particularly with basic compounds like our target analyte, which contains multiple nitrogen atoms. It can compromise peak integration and, consequently, the accuracy and precision of your results. The primary causes are often secondary interactions between the analyte and the stationary phase.
Root Cause Analysis and Solutions:
-
Silanol Interactions: The free silanol groups on the surface of silica-based C18 columns are acidic and can interact strongly with the basic nitrogen atoms of the pyrazolopyridine ring. This secondary ionic interaction leads to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment. Ensure your mobile phase pH is sufficiently low. The use of 0.1% formic acid should protonate the analyte, but you might need to adjust the concentration or switch to a different acid (e.g., trifluoroacetic acid at 0.05%) to ensure consistent protonation and minimize interaction with silanols.
-
Solution 2: Use of an End-Capped Column. Employ a modern, high-purity, end-capped C18 column. End-capping "shields" the residual silanol groups, reducing the sites available for secondary interactions.
-
Solution 3: Competitive Amine. Introduce a small amount of a competitive amine, like triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and may have a high UV cutoff.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Prepare a dilution series of your standard and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or mobile phase impurities at the column inlet can lead to peak distortion.
-
Solution:
-
Use a Guard Column: A guard column will trap contaminants before they reach the analytical column.
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Experimental Workflow for Troubleshooting Peak Tailing:
Caption: A decision-tree for troubleshooting peak tailing.
Issue 2: Poor Reproducibility of Peak Areas
Question: During my precision studies (repeatability and intermediate precision), I am observing a high relative standard deviation (RSD) for the peak area of the main analyte, exceeding the typical acceptance criterion of <2%. What could be the cause?
Answer:
Poor reproducibility in peak areas is a critical issue that undermines the reliability of a quantitative method. The root cause can be instrumental, chemical, or procedural.
Root Cause Analysis and Solutions:
-
Instrumental Issues:
-
Injector Precision: The autosampler may not be delivering a consistent volume.
-
Solution: Perform an injector precision test by making at least six replicate injections of a standard solution. If the RSD is high, check for air bubbles in the syringe, worn syringe seals, or a partially blocked needle seat.
-
-
Pump Performance: Inconsistent mobile phase composition due to malfunctioning pump seals or check valves can lead to retention time shifts and, consequently, variable peak areas, especially if the peak is on a sloping baseline.
-
Solution: Monitor the pump pressure. Excessive fluctuation is a sign of a problem. Purge the pump to remove air bubbles and sonicate the mobile phase to degas it. If the issue persists, replace the pump seals and check valves.
-
-
-
Sample and Standard Stability: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride may be unstable in the sample diluent over time, especially if exposed to light or elevated temperatures in the autosampler.
-
Solution:
-
Stability Study: Prepare a standard and sample solution and analyze them at regular intervals (e.g., 0, 4, 8, 12, 24 hours) while stored in the autosampler. If the peak area decreases over time, the solutions are not stable.
-
Mitigation: Consider using an amber vial to protect from light, cooling the autosampler tray, or preparing fresh solutions more frequently.
-
-
-
Inconsistent Sample Preparation: Variability in weighing, dilution, or filtration can introduce significant error.
-
Solution: Ensure that all volumetric glassware is properly calibrated. Use an analytical balance with appropriate precision for weighing. If using filtration, ensure the filter membrane is compatible with the sample diluent and does not adsorb the analyte. Perform a filter study by comparing the peak area of a filtered and unfiltered solution.
-
Experimental Protocol: Investigating Poor Reproducibility
-
System Suitability: Before any analysis, perform a system suitability test with at least five replicate injections of a standard solution. The RSD of the peak area should be ≤ 1.0%.
-
Injector Precision Test:
-
Prepare a standard solution of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride at a concentration that gives a significant detector response.
-
Make ten consecutive injections of this standard.
-
Calculate the mean, standard deviation, and RSD of the peak areas. The RSD should be ≤ 1.0%.
-
-
Solution Stability Test:
-
Prepare a standard and a sample solution.
-
Inject each solution immediately after preparation (T=0).
-
Store the solutions in the autosampler under the intended conditions.
-
Inject the solutions again at predetermined time points (e.g., 6, 12, 24 hours).
-
Calculate the percentage change in peak area relative to T=0. The change should be within ±2.0%.
-
Frequently Asked Questions (FAQs)
Q1: How do I establish the specificity of my HPLC method for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, especially concerning potential degradation products?
A1: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. For a stability-indicating method, this is paramount.
-
Forced Degradation Studies: The most effective way to demonstrate specificity is through forced degradation studies.[1] You should intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using your HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the chromatograms of the stressed samples. A pure peak will have a consistent spectrum across its entire width.
Q2: I am developing a formulation containing 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride. How do I address potential interference from excipients during method validation?
A2: Excipients are essential components of a drug product but can interfere with the analysis of the API.[4]
-
Placebo Analysis: Prepare a placebo formulation containing all the excipients in the same proportions as the final drug product, but without the API.
-
Spiked Placebo Analysis: Prepare a placebo and spike it with a known concentration of the API.
-
Procedure:
-
Inject the diluent to ensure no peaks are present at the retention time of the analyte.
-
Inject the placebo preparation. There should be no significant peaks at the retention time of the analyte.
-
Inject the spiked placebo preparation. The chromatogram should show a well-resolved peak for the analyte, and the recovery of the API should be within 98-102%.
-
-
Common Interfering Excipients: Be mindful of excipients that have UV absorbance at your detection wavelength or that can co-elute with your analyte. Common excipients in solid oral dosage forms include microcrystalline cellulose, lactose, magnesium stearate, and croscarmellose sodium.[5][6]
Q3: What are the acceptance criteria for linearity in an HPLC assay for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride?
A3: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte over a range of 80% to 120% of the expected test concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): The r² value of the linear regression line should be ≥ 0.999.
-
Y-intercept: The y-intercept should be a small percentage of the response at 100% of the test concentration (typically < 2%).
-
Residual Plot: A plot of the residuals (the difference between the actual and predicted response) against concentration should show a random distribution around zero.[7]
-
Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for impurity analysis related to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride?
A4: LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
-
Based on Signal-to-Noise Ratio:
-
LOD: A signal-to-noise ratio of 3:1 is generally accepted.
-
LOQ: A signal-to-noise ratio of 10:1 is typically used.
-
Procedure: Prepare and inject a series of dilute solutions of the analyte. Determine the concentration that gives the respective signal-to-noise ratios.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be determined from the y-intercept of the regression line or from the analysis of multiple blank injections) and S is the slope of the calibration curve.
-
-
Confirmation: For the determined LOQ concentration, you should perform multiple injections (e.g., six) and demonstrate that the precision (RSD) and accuracy are acceptable (typically RSD ≤ 10%).
Q5: What aspects of robustness should I evaluate for my HPLC method?
A5: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Parameters to Vary:
-
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute for the organic modifier.
-
Wavelength: ± 2 nm (e.g., 252 nm and 256 nm).
-
Different Column Batches/Manufacturers: If possible.
-
-
Procedure: Vary one parameter at a time while keeping the others constant. Analyze a system suitability solution and a sample under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should still meet the established criteria, and the analytical results of the sample should not be significantly affected.
Overall Method Validation Workflow:
Caption: A typical workflow for analytical method validation.
References
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research, 47(3).
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
- Kulkarni, S. K., & G, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 221-230.
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics, 12(5), 393.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023).
- Testing a diverse range of pharmaceutical excipients by HPLC. (n.d.). Thermo Fisher Scientific.
- Essential Applications of HPLC in the Pharmaceutical Industry. (2023). NJ Labs.
- How to reduce matrix effect for HPLC-UV analysis? (2021).
- The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Colorcon.
- Understanding API-Excipient Interactions in Pharmaceutical Formul
- The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2021). Journal of Pharmaceutical and Applied Chemistry, 7(2), 79-87.
- Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
- Newer developments in HPLC impacting pharmaceutical analysis: A brief review. (2013). American Pharmaceutical Review.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2019). Molecules, 24(18), 3335.
- The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2023).
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2023). Der Pharma Chemica, 15(3), 706-710.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Newer developments in HPLC impacting pharmaceutical analysis: A brief review. (2013). American Pharmaceutical Review.
- Role of Pharmaceutical Excipients in Solid Oral Dosage Forms (Tablets). (2022).
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 231-240.
- New FDA-approved nitrogen-containing heterocycle compounds. (2023).
- HPLC Troubleshooting Guide. (n.d.). Restek.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with enhancing the oral bioavailability of this important class of compounds.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when starting your work with 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.
Q1: What are the likely bioavailability challenges with 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A1: Based on the general properties of nitrogen-containing heterocyclic scaffolds, you may encounter challenges in a few key areas.[1][2] The pyrazolo[4,3-c]pyridine core, while offering valuable pharmacophoric features, can contribute to poor aqueous solubility due to its crystalline nature. Furthermore, the metabolic stability of the pyrazole and pyridine rings can be a concern, potentially leading to high first-pass metabolism.[3] Permeability can also be a variable, influenced by the specific substitutions on the core structure.
Q2: What initial in vitro assays should I prioritize to assess the bioavailability of my derivatives?
A2: A tiered approach is most efficient. Start with fundamental physicochemical property assessments, followed by more complex cell-based assays. We recommend the following initial screens:
-
Kinetic Solubility Assay: This will give you a rapid assessment of the aqueous solubility of your compounds.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a quick indication of a compound's passive permeability.
-
In Vitro Metabolic Stability in Liver Microsomes: This assay will help you understand the intrinsic clearance of your compounds and identify potential metabolic liabilities early on.
Q3: How can I interpret the results from these initial assays?
A3: The results from these assays will help you to classify your compounds and decide on the next steps. For example:
-
Low Solubility, High Permeability: Your compound is likely a good candidate for formulation-based bioavailability enhancement strategies.
-
High Solubility, Low Permeability: You may need to consider structural modifications to improve permeability or investigate if your compound is a substrate for efflux transporters.
-
Low Solubility, Low Permeability: This is a more challenging scenario requiring a combination of medicinal chemistry and formulation approaches.
-
High In Vitro Clearance: This suggests that your compound is rapidly metabolized, and you may need to identify and block the metabolic "hotspots" on the molecule.
II. Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental challenges you may encounter.
A. Troubleshooting Low Aqueous Solubility
Poor aqueous solubility is a common hurdle for many small molecule drug candidates, including derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold.
Q: My compound shows very low solubility in the kinetic solubility assay. What are my options?
A: Low kinetic solubility is a strong indicator that the dissolution of your compound in the gastrointestinal tract will be a rate-limiting step for absorption. Here's a systematic approach to address this:
1. Confirm the Solubility Profile:
-
Why: It's important to understand if the low solubility is consistent across different pH conditions relevant to the gastrointestinal tract.
-
How: Perform kinetic solubility assays in buffers at pH 2.0 (simulating stomach acid), pH 5.0, and pH 7.4 (simulating intestinal fluid).
2. Consider Structural Modifications:
-
Why: Introducing ionizable or polar groups can significantly improve aqueous solubility.
-
How:
-
Introduce a basic center: If your scaffold allows, the introduction of a basic nitrogen that will be protonated at physiological pH can enhance solubility.
-
Add polar functional groups: Consider adding hydroxyl or other polar groups to your molecule, but be mindful of the potential impact on permeability and target engagement.
-
3. Explore Formulation Strategies:
-
Why: If structural modifications are not feasible or desirable, formulation can be a powerful tool to enhance the solubility and dissolution rate of your compound.
-
How: Several formulation strategies can be employed, each with its own advantages and disadvantages.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Salt Formation | Ionization of the drug molecule, leading to improved interaction with water. | Simple and cost-effective. | Only applicable to ionizable compounds; risk of conversion back to the free base/acid in the GI tract. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form. | Significant solubility enhancement; can be tailored for controlled release. | Physically unstable and can recrystallize over time; requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous media in the gut. | Can significantly improve the bioavailability of highly lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and manufacture; potential for GI side effects. |
| Nanoparticle Engineering (e.g., Nanosuspensions) | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. | Applicable to a wide range of drugs; can improve dissolution rate and saturation solubility. | Can be challenging to manufacture and ensure long-term stability. |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general guideline for performing a kinetic solubility assay using nephelometry.
-
Prepare Stock Solutions: Dissolve your test compounds in 100% DMSO to a final concentration of 10 mM.
-
Prepare Assay Plates:
-
Add 198 µL of the appropriate aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to the wells of a clear 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Compare the light scattering of your test compounds to that of a blank (buffer with 1% DMSO) and a positive control (a known insoluble compound). A significant increase in light scattering indicates precipitation and low solubility.
B. Troubleshooting Poor Membrane Permeability
Even with good solubility, a compound must be able to cross the intestinal epithelium to reach the systemic circulation.
Q: My compound has good solubility but shows low permeability in the PAMPA assay. What does this mean and what should I do?
A: Low permeability in the PAMPA assay suggests that the passive diffusion of your compound across the intestinal membrane is likely to be poor.[4] Here's how to investigate this further:
1. Assess Physicochemical Properties:
-
Why: Certain physicochemical properties are known to influence passive permeability.
-
How:
-
Molecular Weight (MW): Generally, compounds with MW > 500 Da have poorer passive permeability.
-
Polar Surface Area (PSA): A PSA > 140 Ų is often associated with poor permeability.
-
Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors (>5) and acceptors (>10) can hinder membrane permeation.
-
2. Consider Active Transport and Efflux:
-
Why: The PAMPA assay only measures passive diffusion. Your compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of cells, reducing their net absorption.
-
How: Perform a Caco-2 permeability assay. This cell-based assay uses a monolayer of human colon adenocarcinoma cells that express various transporters and can provide information on both passive and active transport.[5][6]
3. Structural Modifications to Enhance Permeability:
-
Why: Modifying the structure of your compound can improve its permeability profile.
-
How:
-
Reduce Polarity: If your compound is too polar, consider masking polar groups with lipophilic moieties.
-
Intramolecular Hydrogen Bonding: Design your molecule to form intramolecular hydrogen bonds, which can reduce the effective PSA and improve permeability.
-
Prodrugs: A prodrug approach can be used to temporarily mask polar groups, allowing the compound to cross the membrane before being converted to the active form.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for conducting a PAMPA experiment.
-
Prepare the PAMPA "Sandwich":
-
Coat the filter of a 96-well filter plate (the donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Place the donor plate on top of a 96-well acceptor plate containing buffer (pH 7.4).
-
-
Prepare Dosing Solutions: Dissolve your test compounds in the donor buffer (e.g., pH 5.0) at a known concentration.
-
Start the Assay: Add the dosing solutions to the donor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the filter.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
C. Troubleshooting High First-Pass Metabolism
First-pass metabolism is the metabolism of a drug in the gut wall and liver before it reaches the systemic circulation, which can significantly reduce its bioavailability.[7][8]
Q: My compound shows high clearance in the in vitro liver microsomal stability assay. How do I address this?
A: High clearance in liver microsomes indicates that your compound is likely susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes.[8] The following steps can help you mitigate this issue:
1. Identify the Metabolic "Hotspots":
-
Why: It's crucial to identify the specific site(s) on your molecule that are being metabolized.
-
How:
-
Metabolite Identification Studies: Incubate your compound with liver microsomes and cofactors, and then analyze the resulting mixture by LC-MS/MS to identify the structures of the major metabolites.
-
In Silico Prediction: Use computational models to predict potential sites of metabolism on your molecule.
-
2. Structural Modifications to Block Metabolism:
-
Why: Once the metabolic hotspots are identified, you can make structural modifications to block or slow down the metabolic reactions.
-
How:
-
Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group near a site of oxidative metabolism can deactivate it.
-
Steric Hindrance: Introducing a bulky group near the metabolic hotspot can physically block the access of metabolic enzymes.
-
Isosteric Replacement: Replace the metabolically liable group with a more stable isostere. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group can improve metabolic stability.[9]
-
3. Consider Alternative Routes of Administration:
-
Why: If oral bioavailability remains low due to extensive first-pass metabolism, alternative routes of administration that bypass the liver, such as intravenous or transdermal, may be necessary for early in vivo studies.
Diagrams
Caption: Interplay of key factors affecting oral bioavailability.
Caption: A typical in vitro screening workflow for assessing bioavailability.
III. References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44288.
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Wikipedia. (2023, December 22). First pass effect.
-
Sigma-Aldrich. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride.
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
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Abdel-Wahab, B. F., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of Molecular Structure, 1301, 137375.
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Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44288.
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Evotec. (n.d.). Caco-2 Permeability Assay.
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MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride.
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ChemicalBook. (n.d.). 4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine.
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Al-Ostoot, F. H., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
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Singh, K., & Singh, J. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
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Singh, G., et al. (2025). (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate.
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Khan, I., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767.
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Krasavin, M. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6529.
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Enamine. (n.d.). Caco-2 Permeability Assay.
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Beilstein Journals. (n.d.). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
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Sharma, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
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Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
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Asati, V., & Srivastava, S. K. (2020). Recent advances in the development of pyrazolopyridines as anticancer agents. Archiv der Pharmazie, 353(10), 2000142.
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Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
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Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
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Sharma, S., et al. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate.
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2289.
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WIPO Patentscope. (2015). PYRAZOLO[1,5-a]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS.
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
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Al-Suwaidan, I. A., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 24(18), 3348.
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ChemInform. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.
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PubMed. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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PubMed. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors.
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PubMed. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.
-
ResearchGate. (2022). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
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Wikipedia. (2023, December 22). First pass effect.
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Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses.
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JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
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ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
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PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
-
ResearchGate. (2025). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
-
PubMed. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors.
-
Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses.
-
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 246-264.
-
ResearchGate. (2025). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine.
-
PubMed. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
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MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1.
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RSC Publishing. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
-
PubMed. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
-
PubMed. (2016). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors.
-
ResearchGate. (2025). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride [myskinrecipes.com]
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- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
Navigating the Disposal of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, a heterocyclic amine compound often utilized in pharmaceutical research. By providing a clear understanding of the necessary precautions and procedures, this document aims to build a foundation of trust and safety in your laboratory's chemical handling practices.
Understanding the Compound and Associated Hazards
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation.[1]
-
Serious Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Tract Irritation : May cause respiratory irritation.[1]
Given these potential hazards, it is imperative to treat this compound as hazardous waste and handle it with the appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical, which can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | A laboratory coat. | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound, which may cause respiratory irritation. |
The Cardinal Rule: Professional Disposal is Non-Negotiable
Under no circumstances should 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride be disposed of down the drain or in regular solid waste.[2][3] Improper disposal can lead to environmental contamination and potential harm to public health. The universally accepted and mandated procedure for the disposal of such laboratory chemicals is through a licensed and certified hazardous waste disposal company.[4] These companies are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach to safely collect and prepare 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride for professional disposal.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride waste in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be disposed of in the same designated solid hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Container Management
Adherence to proper container management practices is essential for safe storage and transport.
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride," the approximate quantity, and the date of accumulation.
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.[5]
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
Arranging for Pickup and Disposal
Once the waste container is full or is no longer being used, contact your institution's EHS department or your designated hazardous waste disposal service to arrange for pickup. Provide them with a clear inventory of the waste.
Disposal Workflow Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the decision-making process for the proper disposal of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
